5-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)isophthalic acid
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Description
The compound “5-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)isophthalic acid” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring . The benzothiazole ring system is found in various natural compounds and is widely used due to its pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazoles can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . A variety of methods have been developed for the synthesis of benzothiazoles, including the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Another method involves the use of iodine to promote a condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis
The molecular formula of “5-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)isophthalic acid” is C18H16N2O5S2 . The structure includes a benzothiazole ring, an ethoxy group attached to the benzothiazole ring, a thioacetyl group, and an amino group attached to an isophthalic acid moiety .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For example, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction mediated by visible light, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical And Chemical Properties Analysis
The average mass of “5-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)isophthalic acid” is 404.460 Da and the monoisotopic mass is 404.050049 Da . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved sources.Mechanism of Action
While the specific mechanism of action for “5-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)isophthalic acid” is not mentioned in the retrieved sources, benzothiazoles in general have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and as inhibitors of several enzymes .
Future Directions
The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of benzothiazoles, as well as exploring their potential applications in medicine and other fields .
properties
IUPAC Name |
5-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S2/c1-2-27-13-3-4-14-15(8-13)29-19(21-14)28-9-16(22)20-12-6-10(17(23)24)5-11(7-12)18(25)26/h3-8H,2,9H2,1H3,(H,20,22)(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYWMZRXAFUTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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